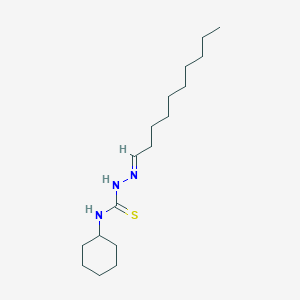
N-(2,4-difluorophenyl)-2-propionylhydrazinecarbothioamide
説明
N-(2,4-difluorophenyl)-2-propionylhydrazinecarbothioamide, commonly known as DFP, is a chemical compound that has been widely studied for its potential applications in scientific research. DFP belongs to the class of hydrazinecarbothioamide compounds and has been shown to exhibit various biochemical and physiological effects.
作用機序
The mechanism of action of DFP involves its inhibition of acetylcholinesterase. Acetylcholinesterase is responsible for breaking down acetylcholine in the synaptic cleft, which is the gap between two neurons. By inhibiting acetylcholinesterase, DFP can increase the levels of acetylcholine in the synaptic cleft, which can lead to enhanced cognitive function.
Biochemical and Physiological Effects
DFP has been shown to exhibit various biochemical and physiological effects. In addition to its inhibition of acetylcholinesterase, DFP has been shown to have antioxidant properties, which can help protect against oxidative stress. DFP has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the brain and other tissues.
実験室実験の利点と制限
One advantage of using DFP in lab experiments is its potency as an acetylcholinesterase inhibitor. DFP is a highly potent inhibitor of acetylcholinesterase, which makes it useful in studies of cognitive function and neurological disorders. However, one limitation of using DFP in lab experiments is its potential toxicity. DFP is a highly toxic compound and must be handled with care.
将来の方向性
There are several future directions for research on DFP. One area of research is the development of new derivatives of DFP that exhibit enhanced potency and reduced toxicity. Another area of research is the investigation of the potential applications of DFP in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the biochemical and physiological effects of DFP and its potential for use in other areas of scientific research.
Conclusion
In conclusion, DFP is a chemical compound that has been widely studied for its potential applications in scientific research. DFP is a potent inhibitor of acetylcholinesterase and has been shown to exhibit various biochemical and physiological effects. While DFP has potential advantages for lab experiments, its toxicity must be carefully considered. Future research on DFP will likely focus on the development of new derivatives and the investigation of its potential applications in the treatment of neurological disorders.
科学的研究の応用
DFP has been widely used in scientific research, particularly in the field of neuroscience. DFP is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, DFP can increase the levels of acetylcholine in the brain, which can lead to enhanced cognitive function. DFP has also been shown to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
特性
IUPAC Name |
1-(2,4-difluorophenyl)-3-(propanoylamino)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N3OS/c1-2-9(16)14-15-10(17)13-8-4-3-6(11)5-7(8)12/h3-5H,2H2,1H3,(H,14,16)(H2,13,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBQBMUKXVKEDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NNC(=S)NC1=C(C=C(C=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-chloro-4,5-difluoro-N-[2-(2,2,3,3-tetrafluoropropoxy)ethyl]benzamide](/img/structure/B4699684.png)
![ethyl [3-(5-bromo-3-pyridinyl)-1H-1,2,4-triazol-5-yl]acetate](/img/structure/B4699688.png)
![N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B4699693.png)
![2-chloro-4-nitro-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4699694.png)
![4-benzoylbenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate](/img/structure/B4699695.png)
![5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-3-(2-methoxyethyl)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B4699699.png)


![2-methyl-N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}-3-furamide](/img/structure/B4699720.png)
![N-[1-(4-ethylphenyl)ethyl]-N'-(3-methylphenyl)thiourea](/img/structure/B4699727.png)

![N-(2-bromo-4,5-dimethylphenyl)-2-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4699741.png)
![N-[4-(acetylamino)phenyl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4699767.png)
![2-methoxy-6-{4-[(2-methoxyethyl)amino]-2-quinazolinyl}phenol](/img/structure/B4699771.png)